molecular formula C19H22ClNO4 B105683 benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride CAS No. 103733-32-0

benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No.: B105683
CAS No.: 103733-32-0
M. Wt: 363.8 g/mol
InChI Key: GQDUPSRSUSSQLG-NTISSMGPSA-N
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Description

Benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a fascinating compound that belongs to the tetrahydroisoquinoline class of chemicals. Tetrahydroisoquinoline derivatives are notable for their presence in many alkaloids, which are naturally occurring compounds with significant pharmacological activities. This particular compound has garnered attention due to its potential therapeutic applications and its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can be synthesized via several methods. One common route involves the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with benzyl chloroformate under basic conditions, such as using triethylamine, followed by purification processes.

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, precise temperature control, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions:

  • Oxidation: : Typically involves reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Commonly uses reducing agents like lithium aluminum hydride.

  • Substitution: : Can undergo nucleophilic substitution reactions, particularly at the benzyl ester group.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an aqueous medium.

  • Reduction: Lithium aluminum hydride in anhydrous ether.

  • Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

  • Oxidation can yield corresponding quinolines.

  • Reduction often results in the formation of alcohol derivatives.

  • Substitution reactions may yield a variety of ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications across multiple fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Acts as a probe in studies involving neurotransmitter pathways.

  • Medicine: : Shows potential in the development of drugs targeting neurological disorders.

  • Industry: : Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action is often related to its interactions with specific molecular targets in biological systems:

  • Molecular Targets and Pathways: : It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, exerting its effects by modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Benzyl (3S)-3-carboxylate hydrochloride derivatives

  • 6,7-Dimethoxybenzylisoquinoline derivatives

Uniqueness: What sets benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride apart from these similar compounds is its specific structure that combines the benzyl ester group with the tetrahydroisoquinoline scaffold, which can result in unique biological activity and chemical reactivity. The combination of these functional groups contributes to its unique pharmacological profile and potential therapeutic benefits.

There you have it—a deep dive into the intricate world of this compound. Fascinating stuff, right?

Properties

IUPAC Name

benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.ClH/c1-22-17-9-14-8-16(20-11-15(14)10-18(17)23-2)19(21)24-12-13-6-4-3-5-7-13;/h3-7,9-10,16,20H,8,11-12H2,1-2H3;1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDUPSRSUSSQLG-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNC(CC2=C1)C(=O)OCC3=CC=CC=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CN[C@@H](CC2=C1)C(=O)OCC3=CC=CC=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516138
Record name Benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103733-32-0
Record name 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, phenylmethyl ester, hydrochloride, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103733-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, hydrochloride (S-form) and 600 ml of benzyl alcohol was saturated with hydrogen chloride gas. The temperature rose to 45° C. The mixture was stirred at room temperature for three days. A relatively small amount of solid was filtered off and the filtrate was treated with ca 2-liters of ether to precipitate crude product; wt 37.5 g; yield, 83%. Purification was effected by treatment with excess saturated sodium bicarbonate, extraction of base into ethyl acetate and precipitation of hydrochloride salt with HCl gas. Recrystallization from methanol-ether gave pure product; mp 255°-260° C.; [α]D 23=-81.3° (1.0% MeOH); tlc (20% MeOH-CHCl3SiO2) one spot Rf 0.8.
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